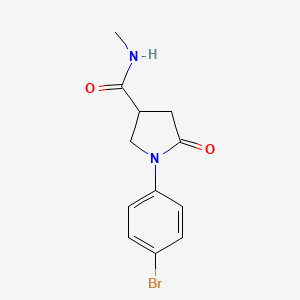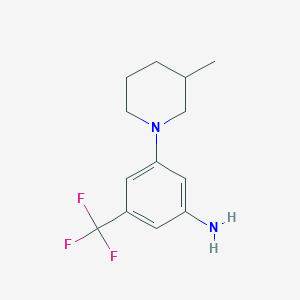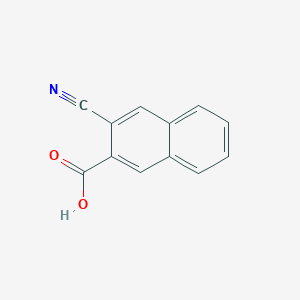
3-Formyl-4-(2-oxopiperidin-1-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-(2-oxopiperidin-1-YL)benzonitrile is an organic compound that features a benzonitrile core substituted with a formyl group and a 2-oxopiperidin-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-4-(2-oxopiperidin-1-YL)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved by nitrile formation reactions, such as the Rosenmund-von Braun reaction, where an aryl halide reacts with copper(I) cyanide.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Attachment of the 2-oxopiperidin-1-yl moiety: This step involves the reaction of the benzonitrile derivative with a suitable piperidinone derivative under appropriate conditions, such as using a base like sodium hydride in an aprotic solvent like DMF.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, halogens like bromine for halogenation.
Major Products:
Oxidation: 3-Carboxy-4-(2-oxopiperidin-1-YL)benzonitrile.
Reduction: 3-Formyl-4-(2-oxopiperidin-1-YL)benzylamine.
Substitution: 3-Formyl-4-(2-oxopiperidin-1-YL)-5-nitrobenzonitrile (for nitration).
Aplicaciones Científicas De Investigación
3-Formyl-4-(2-oxopiperidin-1-YL)benzonitrile has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmacophore for the development of new therapeutic agents.
Industry: Possible use in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-(2-oxopiperidin-1-YL)benzonitrile would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor being targeted.
Comparación Con Compuestos Similares
- 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile
- 4-(4-oxopiperidin-1-yl)benzonitrile
Comparison:
- 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile: This compound has a bromine atom instead of a formyl group, which might affect its reactivity and potential applications.
- 4-(4-oxopiperidin-1-yl)benzonitrile: This compound lacks the formyl group, which could influence its chemical behavior and suitability for certain applications.
The uniqueness of 3-Formyl-4-(2-oxopiperidin-1-YL)benzonitrile lies in its specific functional groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
3-formyl-4-(2-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H12N2O2/c14-8-10-4-5-12(11(7-10)9-16)15-6-2-1-3-13(15)17/h4-5,7,9H,1-3,6H2 |
Clave InChI |
YMAFKRAIGQWAPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)



![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)

![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)


![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)


![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
